Product packaging for Acetic acid, (2-ethenylphenoxy)-(Cat. No.:CAS No. 95123-55-0)

Acetic acid, (2-ethenylphenoxy)-

Cat. No.: B3060876
CAS No.: 95123-55-0
M. Wt: 178.18 g/mol
InChI Key: BZUKRWZCQBVMLF-UHFFFAOYSA-N
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Description

Acetic acid, (2-ethenylphenoxy)- is a chemical compound of interest in synthetic organic chemistry and materials science research. Its structure, featuring a phenoxyacetic acid backbone substituted with an ethenyl (vinyl) group, suggests potential utility as a synthetic intermediate or monomer. Researchers may investigate its applications in the development of polymers or functional materials, leveraging the reactivity of the vinyl group for further chemical modifications . As a derivative of phenoxyacetic acid, which is a known building block for herbicides and other compounds, this substance may also be valuable for studying structure-activity relationships in agrochemical research . This product is intended for research and development purposes in a laboratory setting. Acetic acid, (2-ethenylphenoxy)- is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B3060876 Acetic acid, (2-ethenylphenoxy)- CAS No. 95123-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethenylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h2-6H,1,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKRWZCQBVMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465381
Record name Acetic acid, (2-ethenylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95123-55-0
Record name Acetic acid, (2-ethenylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Acetic Acid, 2 Ethenylphenoxy

Established Synthetic Routes to Acetic acid, (2-ethenylphenoxy)- and Its Analogs

The traditional synthesis of "Acetic acid, (2-ethenylphenoxy)-" and its related compounds typically relies on well-established, multi-step organic synthesis protocols. These methods are characterized by their sequential nature, often involving the formation of key intermediate compounds that are then further functionalized.

Multi-step Organic Synthesis Protocols

The cornerstone of synthesizing phenoxyacetic acids is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. pbworks.commasterorganicchemistry.comyoutube.comlibretexts.orgmiracosta.edu This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of "Acetic acid, (2-ethenylphenoxy)-," the synthesis would logically commence with 2-vinylphenol.

The general synthetic scheme can be outlined as follows:

Deprotonation of the Phenol: The phenolic hydroxyl group of 2-vinylphenol is deprotonated using a suitable base to form the corresponding phenoxide ion. Common bases for this step include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). pbworks.commiracosta.edu The resulting sodium or potassium 2-vinylphenoxide is a potent nucleophile.

Nucleophilic Substitution (Williamson Ether Synthesis): The phenoxide ion is then reacted with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. The phenoxide attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the ether linkage. This results in the formation of ethyl (2-ethenylphenoxy)acetate. This SN2 reaction is most efficient with primary halides. masterorganicchemistry.comlibretexts.org

Hydrolysis of the Ester: The final step is the hydrolysis of the ester group in ethyl (2-ethenylphenoxy)acetate to the carboxylic acid. This can be achieved through either acidic or basic hydrolysis. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is reversible. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification): The ester is treated with a strong base like NaOH or KOH. This reaction is irreversible and typically proceeds to completion, yielding the carboxylate salt. ijcce.ac.irprexams.com Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to afford the final product, "Acetic acid, (2-ethenylphenoxy)-". chemguide.co.uk

A representative multi-step synthesis is the preparation of methylphenoxyacetic acid from p-cresol (B1678582) and chloroacetic acid, which follows a similar reaction pathway. pbworks.com

Targeted Functional Group Interconversions Leading to Ethenylphenoxy Moieties

An alternative approach to synthesizing the target molecule involves the strategic interconversion of functional groups on a pre-existing phenoxyacetic acid scaffold. For instance, one could start with a derivative of phenoxyacetic acid that contains a functional group amenable to conversion into a vinyl group.

A plausible, though less common, route could involve a Wittig reaction on a (2-formylphenoxy)acetic acid derivative. The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. In this hypothetical pathway, the aldehyde group would be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the desired ethenyl group.

Another potential functional group interconversion could involve the dehydration of a (2-(1-hydroxyethyl)phenoxy)acetic acid derivative. This would require the selective dehydration of the secondary alcohol to form the alkene without disrupting the rest of the molecule.

Novel Synthetic Strategies for Acetic acid, (2-ethenylphenoxy)- Derivatives

Recent advancements in organic synthesis have opened up new avenues for the preparation of "Acetic acid, (2-ethenylphenoxy)-" and its derivatives, with a focus on improving efficiency, selectivity, and the use of more environmentally benign methods.

Exploration of Catalytic Synthesis for Specific Linkages

Modern catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions and higher atom economy. For the synthesis of phenoxyacetic acid derivatives, catalytic approaches are being explored for both the ether formation and subsequent transformations.

For instance, phase-transfer catalysts can be employed in the Williamson ether synthesis to facilitate the reaction between the aqueous phenoxide solution and the organic haloacetate solution. This enhances the reaction rate and yield by improving the transport of the nucleophile across the phase boundary.

Furthermore, the development of novel catalysts for C-H activation could potentially lead to more direct methods for synthesizing these compounds, bypassing the need for pre-functionalized starting materials.

Stereoselective Synthesis of Ethenylphenoxyacetic Acid Isomers

The presence of the ethenyl group and the potential for chirality in derivatives of "Acetic acid, (2-ethenylphenoxy)-" make stereoselective synthesis a critical area of research. While the parent molecule is achiral, the introduction of substituents on the ethenyl group or the aromatic ring can create stereocenters.

The stereoselective synthesis of chiral intermediates is a key strategy. rsc.org For example, the asymmetric reduction of a ketone precursor could yield a chiral alcohol, which could then be used in a Williamson ether synthesis to produce a stereochemically defined ether.

Modern methods for the stereoselective synthesis of chiral compounds, such as those involving chiral catalysts or auxiliaries, are applicable to the synthesis of specific isomers of ethenylphenoxyacetic acid derivatives. nih.govnih.gov For example, the use of chiral rhodium catalysts has been shown to be effective in the stereoselective activation of C-H bonds. nih.gov

Application of Advanced Reagents and Optimized Reaction Conditions

The optimization of reaction conditions and the use of advanced reagents are crucial for improving the efficiency and selectivity of the synthesis. For the hydrolysis of the ester intermediate, for example, the choice between acidic and basic conditions can be optimized to maximize the yield and simplify the purification of the final product. ijcce.ac.ir

The use of microwave-assisted synthesis can significantly reduce reaction times for both the Williamson ether synthesis and the hydrolysis step. Additionally, the use of more sophisticated leaving groups on the acetate (B1210297) moiety, such as sulfonates (tosylates, mesylates), can enhance the rate of the SN2 reaction in the Williamson ether synthesis. masterorganicchemistry.com

Derivatization and Functionalization of the Acetic acid, (2-ethenylphenoxy)- Core

The carboxylic acid group is a primary site for derivatization, often to enhance stability, modify solubility, or create reactive handles for further conjugation. Common modifications include conversion to esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. jocpr.com This can be achieved through several methods, most notably the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.comchemguide.co.uk For instance, reacting (2-ethenylphenoxy)acetic acid with methanol (B129727) under acidic conditions would yield methyl (2-ethenylphenoxy)acetate.

Another approach involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an alcohol. Reagents like phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (B109124) (NMM) have been shown to be effective for activating phenoxyacetic acids to facilitate their coupling with various phenols and alcohols at room temperature. jocpr.com

Amidation: The carboxylic acid can also be converted into amides by reaction with primary or secondary amines. This typically requires activating the carboxylic acid first, as amines are basic and would otherwise just form a salt. Common coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-dipyridyldisulfide with triphenylphosphine, can be employed to facilitate the formation of the amide bond. thermofisher.com This would involve reacting the activated (2-ethenylphenoxy)acetic acid with an amine (R-NH₂) to produce N-substituted-2-(2-ethenylphenoxy)acetamides.

For analytical purposes, derivatization of the carboxylic acid group is often performed to improve detection in methods like gas chromatography-mass spectrometry (GC-MS). Silylation, using reagents like trimethylsilyl (B98337) N,N-dimethylcarbamate or tert-butyldimethylsilyl N,N-dimethylcarbamate, converts the acidic proton into a silyl (B83357) ester, which is more volatile and thermally stable. iaea.org

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety

Reaction TypeReagents & ConditionsProduct ClassReference
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), HeatAlkyl (2-ethenylphenoxy)acetate masterorganicchemistry.comchemguide.co.uk
PNT-Activated EsterificationAlcohol or Phenol, PNT, NMM, Chloroform, RTAryl/Alkyl (2-ethenylphenoxy)acetate jocpr.com
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC), SolventN-Alkyl-2-(2-ethenylphenoxy)acetamide thermofisher.com
Silylation (for GC-MS)tert-butyldimethylsilyl N,N-dimethylcarbamatetert-butyldimethylsilyl (2-ethenylphenoxy)acetate iaea.org
This table is a representative summary and not an exhaustive list of all possible reactions.

The ethenyl (vinyl) group is an unsaturated moiety that readily undergoes addition reactions and polymerization.

Polymerization: The vinyl group allows the molecule to act as a monomer in polymerization reactions. Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a robust method for creating polymers with controlled molecular weights and low dispersity. flinders.edu.au This process can be initiated by traditional thermal initiators or, more recently, triggered by acids like sulfuric acid, which can both initiate and accelerate the polymerization of vinyl monomers. flinders.edu.auethz.ch This would lead to the formation of poly(acetic acid, (2-ethenylphenoxy)-), a polymer with pendant phenoxyacetic acid groups.

Hydrogenation: The vinyl double bond can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or ruthenium nanoparticles. repec.org This transformation converts Acetic acid, (2-ethenylphenoxy)- into Acetic acid, (2-ethylphenoxy)-. This modification removes the reactive vinyl group, which can be useful if subsequent reactions need to be performed on other parts of the molecule without interference from the double bond.

Electrophilic Addition: The vinyl group's π-bond is electron-rich and can react with electrophiles. savemyexams.com For example, treatment with strong hydrohalic acids like hydrogen bromide (HBr) would lead to an electrophilic addition reaction. youtube.com The reaction proceeds via a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the bromide nucleophile. youtube.com This results in the formation of Acetic acid, (2-(1-bromoethyl)phenoxy)-. Similarly, halogens like bromine (Br₂) can add across the double bond to form a dibromo derivative. savemyexams.com

Table 2: Examples of Transformations of the Ethenyl (Vinyl) Group

Reaction TypeReagents & ConditionsProductReference
Radical PolymerizationAcid Catalyst (e.g., H₂SO₄) or Thermal InitiatorPoly(acetic acid, (2-ethenylphenoxy)-) flinders.edu.auethz.ch
Catalytic HydrogenationH₂, Pd/C catalyst, Solvent (e.g., Ethanol)Acetic acid, (2-ethylphenoxy)- repec.org
HydrohalogenationHBr or HClAcetic acid, (2-(1-haloethyl)phenoxy)- youtube.com
This table provides examples of characteristic reactions of the vinyl group.

The aromatic ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. numberanalytics.com The position of substitution is directed by the existing substituents: the ortho-alkoxyacetic acid group (-OCH₂COOH) and the ortho-vinyl group (-CH=CH₂). Both are ortho-, para-directing groups. libretexts.org Since these groups are adjacent (at positions 1 and 2), they will direct incoming electrophiles to the C4 and C6 positions of the phenyl ring. The ether linkage is a strongly activating group, facilitating these substitution reactions. libretexts.org

Halogenation: The aromatic ring can be chlorinated or brominated using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or iron(III) bromide (FeBr₃). youtube.comgoogle.com The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich aromatic ring. youtube.com Given the directing effects of the substituents, this would likely lead to a mixture of 4-halo and 6-halo derivatives of Acetic acid, (2-ethenylphenoxy)-.

Nitration: Nitration involves introducing a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active substituting agent. masterorganicchemistry.com The reaction with Acetic acid, (2-ethenylphenoxy)- would be expected to yield 4-nitro and 6-nitro substituted products.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagents & ConditionsExpected Major ProductsReference
BrominationBr₂, FeBr₃Acetic acid, (4-bromo-2-ethenylphenoxy)- and Acetic acid, (6-bromo-2-ethenylphenoxy)- youtube.com
ChlorinationCl₂, FeCl₃, HeatAcetic acid, (4-chloro-2-ethenylphenoxy)- and Acetic acid, (6-chloro-2-ethenylphenoxy)- google.com
NitrationHNO₃, H₂SO₄Acetic acid, (2-ethenyl-4-nitrophenoxy)- and Acetic acid, (2-ethenyl-6-nitrophenoxy)- masterorganicchemistry.com
Product distribution depends on steric hindrance and the precise reaction conditions.

Table of Mentioned Compounds

Compound NameMolecular FormulaSynonym(s)
Acetic acid, (2-ethenylphenoxy)-C₁₀H₁₀O₃(2-vinylphenoxy)acetic acid
Methyl (2-ethenylphenoxy)acetateC₁₁H₁₂O₃-
N-substituted-2-(2-ethenylphenoxy)acetamideVariable-
tert-butyldimethylsilyl (2-ethenylphenoxy)acetateC₁₆H₂₄O₃Si-
Acetic acid, (2-ethylphenoxy)-C₁₀H₁₂O₃-
Acetic acid, (2-(1-bromoethyl)phenoxy)-C₁₀H₁₁BrO₃-
Acetic acid, (4-bromo-2-ethenylphenoxy)-C₁₀H₉BrO₃-
Acetic acid, (6-bromo-2-ethenylphenoxy)-C₁₀H₉BrO₃-
Acetic acid, (4-chloro-2-ethenylphenoxy)-C₁₀H₉ClO₃-
Acetic acid, (6-chloro-2-ethenylphenoxy)-C₁₀H₉ClO₃-
Acetic acid, (2-ethenyl-4-nitrophenoxy)-C₁₀H₉NO₅-
Acetic acid, (2-ethenyl-6-nitrophenoxy)-C₁₀H₉NO₅-

Reaction Mechanisms and Mechanistic Investigations Involving Acetic Acid, 2 Ethenylphenoxy

Mechanistic Pathways of Ethenyl Group Reactions

The ethenyl group of Acetic acid, (2-ethenylphenoxy)- is susceptible to both electrophilic addition and radical reactions, common pathways for alkenes. The presence of the phenoxyacetic acid substituent at the ortho position introduces electronic and steric effects that modulate the reactivity of the vinyl group compared to unsubstituted styrene (B11656).

Electrophilic addition to the ethenyl group of Acetic acid, (2-ethenylphenoxy)- proceeds through the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. nist.govscielo.br The stability of this carbocation is a critical factor in determining the reaction's regioselectivity and rate. The general mechanism involves two principal steps:

Formation of a Carbocation: The π electrons of the ethenyl double bond attack an electrophile (E⁺), forming a new sigma bond and a carbocation on the adjacent carbon. For Acetic acid, (2-ethenylphenoxy)-, the electrophile will add to the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation. The positive charge is delocalized into the aromatic ring. scielo.br

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product. scielo.br

The phenoxyacetic acid group at the ortho position is generally considered to be electron-withdrawing, which can destabilize the adjacent carbocation intermediate to some extent, potentially slowing down the rate of electrophilic addition compared to styrene. cmu.edunumberanalytics.com Steric hindrance from the bulky ortho substituent can also influence the approach of the electrophile and subsequent nucleophile. numberanalytics.comyoutube.comacs.org For unsymmetrical electrophiles (e.g., HBr), the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon, and the bromide ion adds to the carbon attached to the aromatic ring, due to the formation of the more stable benzylic carbocation. nist.gov

Table 1: Expected Regioselectivity in Electrophilic Addition to Acetic acid, (2-ethenylphenoxy)-

ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Expected Major Product
HBrH⁺Br⁻Acetic acid, (2-(1-bromoethyl)phenoxy)-
H₂O/H⁺H⁺H₂OAcetic acid, (2-(1-hydroxyethyl)phenoxy)-
Br₂Br⁺ (induced)Br⁻Acetic acid, (2-(1,2-dibromoethyl)phenoxy)-

This table is illustrative and based on general principles of electrophilic addition to substituted styrenes.

The ethenyl group of Acetic acid, (2-ethenylphenoxy)- can undergo free-radical polymerization. This process is typically initiated by a radical species (I•) generated from an initiator, such as a peroxide or an azo compound. The mechanism proceeds through three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The initiator decomposes to form free radicals, which then add to the ethenyl group of a monomer molecule to create a new, larger radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats, leading to the formation of a long polymer chain.

Termination: The growth of the polymer chain is halted when two radical species react with each other. This can occur through combination (two chains join together) or disproportionation (one radical abstracts a hydrogen atom from another, resulting in two terminated chains). For styrene and its derivatives, combination is often the major termination pathway. libretexts.org

The reactivity of Acetic acid, (2-ethenylphenoxy)- in radical polymerization is influenced by the electron-withdrawing nature of the ortho-substituent. Electron-withdrawing groups can increase the polymerization rate of substituted styrenes. cmu.edu

Reaction Kinetics and Thermodynamic Studies of Acetic acid, (2-ethenylphenoxy)- Transformations

The rate of radical polymerization is influenced by the rate constants for initiation (kᵢ), propagation (kₚ), and termination (kₜ). For substituted styrenes, electron-withdrawing substituents have been shown to increase the propagation rate constant (kₚ). cmu.edu Therefore, it is anticipated that Acetic acid, (2-ethenylphenoxy)- would exhibit a higher kₚ value compared to unsubstituted styrene.

Thermodynamically, the polymerization of vinyl monomers is generally an exothermic process, driven by the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer. libretexts.org The enthalpy of polymerization (ΔHₚ) for styrene is approximately -70 kJ/mol. The presence of the phenoxyacetic acid substituent is not expected to drastically alter this value, and the polymerization of Acetic acid, (2-ethenylphenoxy)- is predicted to be thermodynamically favorable.

Table 2: Representative Kinetic Parameters for Radical Polymerization of Styrene at 60°C

ParameterValueUnits
kₚ (Propagation rate constant)341L mol⁻¹ s⁻¹
kₜ (Termination rate constant)7.2 x 10⁷L mol⁻¹ s⁻¹

Data is for unsubstituted styrene and serves as a baseline for comparison. scielo.brscielo.brresearchgate.netresearchgate.net

Role of Catalysis in Reactions of Acetic acid, (2-ethenylphenoxy)-

Catalysis plays a crucial role in several reactions involving the ethenyl group of Acetic acid, (2-ethenylphenoxy)-.

In electrophilic additions , strong acids are often used to catalyze the reaction, for instance, in the hydration of the double bond to form an alcohol. researchgate.net

For radical polymerization , the initiator acts as a catalyst by providing the initial radical species that start the chain reaction. The choice of initiator can affect the rate of polymerization and the properties of the resulting polymer. cmu.edu

Catalytic hydrogenation of the ethenyl double bond to an ethyl group can be achieved using transition metal catalysts such as palladium, platinum, or rhodium. thieme-connect.comresearchgate.netresearchgate.netyoutube.com These reactions typically proceed via the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The bulky ortho-substituent in Acetic acid, (2-ethenylphenoxy)- might influence the rate of hydrogenation due to steric hindrance at the catalyst surface.

Table 3: Common Catalysts for Reactions of the Ethenyl Group

ReactionCatalyst TypeSpecific Examples
Electrophilic HydrationAcid CatalystH₂SO₄, H₃PO₄
Radical PolymerizationInitiatorBenzoyl peroxide (BPO), Azobisisobutyronitrile (AIBN)
Catalytic HydrogenationTransition MetalPd/C, PtO₂, Wilkinson's catalyst (RhCl(PPh₃)₃)

This table provides general examples of catalysts used for reactions of alkenes analogous to Acetic acid, (2-ethenylphenoxy)-.

Solvent Effects and Reaction Environment Influences on Mechanistic Outcomes

The choice of solvent can significantly impact the kinetics and mechanism of reactions involving Acetic acid, (2-ethenylphenoxy)-.

In electrophilic addition reactions , polar protic solvents can participate in the reaction (e.g., as a nucleophile in solvolysis) and can stabilize the charged intermediates, thereby influencing the reaction rate.

For radical polymerization , the solvent can affect the rate of initiation, propagation, and termination. Studies on the solution polymerization of styrene have shown that solvent polarity can have a strong influence on monomer conversion. dergipark.org.trresearchgate.net For instance, more polar solvents like acetone (B3395972) have been observed to lead to higher monomer conversion rates for styrene compared to less polar solvents like toluene. dergipark.org.trresearchgate.net This is attributed to various factors including solvent-initiator interactions and the stabilization of transition states. Given the polar nature of the carboxylic acid group in Acetic acid, (2-ethenylphenoxy)-, solvent polarity is expected to be a critical parameter in its polymerization.

Table 4: Effect of Solvent Polarity on Styrene Polymerization Conversion

SolventDielectric Constant (ε) at 20°CRelative Monomer Conversion
Toluene2.38Low
Benzene (B151609)2.28Moderate
Ethyl Acetate (B1210297)6.02Moderate-High
Chloroform4.81High
Acetone20.7Very High

Data is based on trends observed for styrene polymerization and indicates the expected influence of solvent polarity. dergipark.org.trresearchgate.netrsc.org

Structure Activity Relationship Sar Studies of Acetic Acid, 2 Ethenylphenoxy Derivatives

Elucidation of Critical Structural Features for Molecular Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the distribution of its electronic properties. Understanding these features at a molecular level is crucial for designing more potent and selective analogs.

For example, studies on other phenoxyacetic acid derivatives have shown that the introduction of specific substituents can lead to enhanced biological activity. mdpi.com The position of these substituents is also crucial; ortho, meta, and para substitutions can orient the functional groups in different regions of the binding pocket, leading to varied effects on activity. A systematic exploration of different substitution patterns on the phenoxy ring of Acetic acid, (2-ethenylphenoxy)- would be necessary to map out the specific requirements for optimal potency.

The acetic acid group is a key pharmacophoric feature, likely playing a pivotal role in molecular recognition through the formation of strong ionic and hydrogen bonds. The carboxylate group, being negatively charged at physiological pH, can interact with positively charged amino acid residues, such as arginine or lysine, within a binding site. The carbonyl oxygen and the hydroxyl group can also act as hydrogen bond acceptors and donors, respectively, further anchoring the molecule to its target. The length and flexibility of the acetic acid side chain are also important, as they determine the optimal positioning of the carboxylate for interaction. Any modification to this moiety, such as esterification or conversion to an amide, would be expected to have a profound impact on the compound's biological activity.

Pharmacophore Modeling and Ligand Design for Acetic acid, (2-ethenylphenoxy)- Analogs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model for Acetic acid, (2-ethenylphenoxy)- analogs would typically include features such as a hydrogen bond acceptor (the carboxylate), an aromatic ring (the phenoxy group), and a hydrophobic feature (the ethenyl group).

Once a pharmacophore model is developed and validated, it can be used as a template for designing new ligands with potentially improved activity. This process involves searching virtual libraries of compounds to find molecules that match the pharmacophore model or modifying the existing structure to better fit the model's features. This approach allows for the rational design of novel analogs with a higher probability of being active, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Analyses of Acetic acid, (2-ethenylphenoxy)- Series

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties (descriptors) of the molecules with their observed activities.

The development of a predictive QSAR model for the Acetic acid, (2-ethenylphenoxy)- series would involve several key steps. First, a dataset of compounds with their corresponding biological activities would need to be compiled. Then, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that best describes the relationship between the descriptors and the activity.

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the activity of newly designed compounds, prioritize them for synthesis, and provide insights into the structural features that are most important for activity. While specific QSAR models for Acetic acid, (2-ethenylphenoxy)- are not yet publicly available, the methodology has been successfully applied to other series of acetic acid derivatives to guide lead optimization. mdpi.comnih.gov

Application of Physicochemical Descriptors in QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. For derivatives of Acetic acid, (2-ethenylphenoxy)-, QSAR models leverage a variety of physicochemical descriptors to predict their therapeutic efficacy and to guide the synthesis of more potent analogues. These descriptors numerically represent the key molecular features that govern a compound's interaction with its biological target.

The development of robust QSAR models for Acetic acid, (2-ethenylphenoxy)- derivatives involves the careful selection of descriptors that capture the essence of their chemical nature. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These parameters describe the electronic aspects of the molecule, which are crucial for receptor binding and interaction. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier molecular orbitals are critical in determining the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets.

Partial Atomic Charges: The distribution of charges within the molecule can pinpoint specific atoms or functional groups involved in key electrostatic interactions with a receptor.

Steric Descriptors: The size and shape of a molecule are fundamental to its ability to fit into a binding site. Steric descriptors provide a quantitative measure of these properties.

Molecular Weight (MW): A basic descriptor that gives an indication of the molecule's size.

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability.

Topological Indices: These indices, such as the Wiener index or Zagreb indices, describe the branching and connectivity of the molecular skeleton, providing a more nuanced representation of its shape. frontiersin.org

Hydrophobic Descriptors: A compound's hydrophobicity, or lipophilicity, governs its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Partition Coefficient): This is the most widely used descriptor for hydrophobicity, representing the ratio of a compound's concentration in an octanol-water mixture. For Acetic acid, (2-ethenylphenoxy)- derivatives, modifications to the aromatic ring or the acetic acid side chain will significantly impact the LogP value.

A hypothetical QSAR study on a series of Acetic acid, (2-ethenylphenoxy)- derivatives might reveal a correlation between their anti-inflammatory activity and a combination of these descriptors. For instance, the QSAR equation could take the form:

Biological Activity = a(LogP) - b(LUMO) + c(MR) + constant

Such an equation would suggest that higher biological activity is associated with optimal hydrophobicity, lower LUMO energy (indicating a better electron acceptor), and a certain molecular volume.

Table 1: Physicochemical Descriptors and Their Relevance in QSAR of Acetic acid, (2-ethenylphenoxy)- Derivatives

Descriptor CategorySpecific DescriptorRelevance to Biological Activity
Electronic HOMO/LUMO EnergyGoverns charge-transfer interactions and molecular reactivity.
Dipole MomentInfluences solubility and membrane permeability.
Partial Atomic ChargesDetermines electrostatic interactions with the target receptor.
Steric Molecular Weight (MW)Basic indicator of molecular size.
Molar Refractivity (MR)Reflects molecular volume and polarizability, affecting binding.
Topological IndicesDescribes molecular shape and branching. frontiersin.org
Hydrophobic LogPCrucial for ADME properties and hydrophobic interactions.

Principles of Structure-Based Design Applied to Acetic acid, (2-ethenylphenoxy)- Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often an enzyme or a receptor, to design ligands that can bind to it with high affinity and selectivity. For scaffolds based on Acetic acid, (2-ethenylphenoxy)-, SBDD offers a rational approach to developing potent and specific therapeutic agents. This process typically involves identifying a relevant biological target and then using computational tools to design or optimize ligands that fit into the target's binding site.

A key application for phenoxyacetic acid derivatives has been in the development of anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX). nih.gov The principles of SBDD can be effectively applied to the Acetic acid, (2-ethenylphenoxy)- scaffold to design selective inhibitors of such enzymes.

The initial step in SBDD is the identification and characterization of the target's binding site. For an enzyme like COX-2, the active site is a hydrophobic channel. The design of inhibitors would focus on introducing functionalities to the Acetic acid, (2-ethenylphenoxy)- scaffold that can form favorable interactions with the amino acid residues lining this channel.

Key Design Considerations:

The Carboxylic Acid Moiety: The acetic acid group is crucial as it can form key hydrogen bonds or salt bridges with positively charged residues like Arginine at the active site of many target enzymes. nih.gov

The Phenoxy Ring: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan within the binding pocket.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl groups, or hydroxyl groups) at other positions on the phenoxy ring can further optimize the compound's properties. These modifications can alter the molecule's electronics, sterics, and hydrophobicity to achieve a better fit and interaction profile with the target.

Computational Docking and Virtual Screening:

Molecular docking simulations are a cornerstone of SBDD. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. For Acetic acid, (2-ethenylphenoxy)- derivatives, docking studies can be used to:

Predict Binding Modes: Determine how different analogues of the scaffold fit into the active site of a target enzyme.

Estimate Binding Affinity: Calculate a docking score that serves as an estimate of the binding free energy, helping to prioritize compounds for synthesis.

Guide Lead Optimization: Suggest specific modifications to the scaffold that could enhance binding interactions.

Virtual screening of a library of virtual Acetic acid, (2-ethenylphenoxy)- derivatives against the 3D structure of a target can rapidly identify promising hit compounds for further experimental validation.

Table 2: Structure-Based Design Strategies for Acetic acid, (2-ethenylphenoxy)- Scaffolds

Molecular MoietyDesign StrategyRationalePotential Interacting Residues
Carboxylic AcidMaintain or mimicForms critical hydrogen bonds/salt bridges.Arginine, Lysine, Serine
Phenoxy RingOptimize hydrophobic/aromatic interactionsEngages in π-π stacking and hydrophobic interactions.Tyrosine, Phenylalanine, Tryptophan
2-Ethenyl GroupModify for optimal fit in sub-pocketsExploit specific sub-pockets for enhanced affinity/selectivity.Leucine, Valine, Isoleucine
Ring SubstituentsIntroduce diverse functional groupsFine-tune electronic, steric, and hydrophobic properties.Various

Computational Chemistry and Molecular Modeling of Acetic Acid, 2 Ethenylphenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acetic acid, (2-ethenylphenoxy)-. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic landscape and its implications for chemical reactivity.

The electronic structure of a molecule dictates its chemical behavior. For Acetic acid, (2-ethenylphenoxy)-, quantum chemical calculations, such as those employing Density Functional Theory (DFT) methods, can elucidate the distribution of electrons within the molecule. These calculations reveal regions of high and low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The analysis of the charge distribution provides a quantitative measure of the polarity of different bonds within the molecule. For instance, the oxygen atoms in the carboxyl group and the ether linkage are expected to carry partial negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms will bear partial positive charges. This charge separation is a key factor in determining the molecule's intermolecular interactions and its solubility in various solvents.

A detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights. The energy and spatial distribution of these frontier orbitals are critical in predicting the molecule's reactivity in chemical reactions.

The flexibility of the Acetic acid, (2-ethenylphenoxy)- molecule, particularly around the ether linkage and the bond connecting the phenoxy group to the acetic acid moiety, gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to map the potential energy surface that governs the transitions between them.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a detailed movie of the molecule's movements and interactions.

The behavior of Acetic acid, (2-ethenylphenoxy)- in a solution is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations are particularly well-suited to study these interactions. In an aqueous environment, for example, water molecules will arrange themselves around the solute molecule to form hydration shells.

The structure and dynamics of these hydration shells are critical to the molecule's solubility and reactivity in water. MD simulations can reveal the preferred orientation of water molecules around the different functional groups of Acetic acid, (2-ethenylphenoxy)-. For instance, the polar carboxyl group will form strong hydrogen bonds with water molecules, while the nonpolar ethenyl and phenyl groups will have weaker interactions. The study of hydrated magnesium clusters has shown that the addition of a secondary hydration shell can affect the intrinsic bond strength of inner ion-solvent interactions. smu.edu

In a biological context, Acetic acid, (2-ethenylphenoxy)- may interact with larger biomolecules, such as proteins or enzymes, acting as a ligand. MD simulations can be used to model the process of ligand binding to a receptor. These simulations can predict the preferred binding pose of the ligand within the receptor's active site and estimate the binding affinity.

By analyzing the trajectory of the ligand as it approaches and binds to the receptor, researchers can identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the molecule's biological activity and for the rational design of new molecules with improved binding properties.

Computational Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving Acetic acid, (2-ethenylphenoxy)-. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products.

This reaction path includes the identification of transition states, which are the high-energy structures that must be overcome for the reaction to proceed. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Quantum chemical methods can be used to calculate the geometry and energy of these transition states with a high degree of accuracy.

Furthermore, analyzing the electronic structure of the transition state can provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction. This level of detail is often difficult to obtain through experimental methods alone and is crucial for a complete understanding of the reaction mechanism. For instance, theoretical studies on acetic acid have provided insights into the formation mechanisms of its associating configurations. researchgate.net

In Silico Screening and Virtual Library Design for Acetic acid, (2-ethenylphenoxy)- Analogs

In the realm of modern drug discovery, computational chemistry and molecular modeling serve as indispensable tools for the rational design and identification of novel therapeutic agents. The application of in silico screening and the design of virtual libraries represent a paradigm shift from traditional high-throughput screening, offering a more focused, cost-effective, and efficient approach to identifying promising lead compounds. This section delves into the methodologies and potential applications of these computational techniques for the exploration of analogs of Acetic acid, (2-ethenylphenoxy)-, a compound with a phenoxyacetic acid scaffold that is of significant interest in medicinal chemistry.

The design of a virtual library of Acetic acid, (2-ethenylphenoxy)- analogs would commence with the strategic modification of its core structure. The (2-ethenylphenoxy)acetic acid moiety provides a versatile backbone for chemical elaboration. Key points of diversification would include the vinyl group, the aromatic ring, and the carboxylic acid function. For instance, the vinyl group could be replaced with other small, unsaturated or saturated functional groups to probe the steric and electronic requirements of the binding pocket of a target protein. The aromatic ring could be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and potential for hydrogen bonding or other non-covalent interactions. Finally, the carboxylic acid could be esterified or converted to other bioisosteres to alter the compound's physicochemical properties, such as its pKa and cell permeability.

Once a virtual library of Acetic acid, (2-ethenylphenoxy)- analogs is designed, the next step involves in silico screening to predict their potential biological activity against a specific target. A common approach is structure-based virtual screening (SBVS), which utilizes the three-dimensional structure of the target protein. nih.gov This process typically involves molecular docking, where each analog from the virtual library is computationally placed into the binding site of the target protein to predict its binding orientation and affinity. nih.gov The scoring functions used in docking programs estimate the free energy of binding, allowing for the ranking of the analogs based on their predicted potency. easychair.orgresearchgate.net

A crucial aspect of virtual screening is the filtering of the designed analogs based on their drug-like properties. This is often achieved by applying established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. easychair.org Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step to identify candidates with favorable pharmacokinetic profiles and minimal potential for adverse effects. researchgate.netresearchgate.net

Pharmacophore modeling is another powerful in silico technique that can be employed in the screening of Acetic acid, (2-ethenylphenoxy)- analogs. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com Such a model can be generated based on the known interactions of a ligand with its target receptor or from a set of known active compounds. mdpi.comresearchgate.net This model can then be used to rapidly screen large virtual libraries to identify molecules that match the pharmacophoric features, thereby enriching the hit list with potentially active compounds. mdpi.com

The most promising candidates identified through virtual screening would then be subjected to more computationally intensive methods, such as molecular dynamics (MD) simulations. researchgate.netresearchgate.net MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of the binding mode and the detailed analysis of the intermolecular interactions over time. researchgate.netresearchgate.net

The culmination of this in silico workflow is the selection of a small, manageable number of the most promising Acetic acid, (2-ethenylphenoxy)- analogs for chemical synthesis and subsequent experimental validation. This targeted approach significantly enhances the probability of discovering novel and potent bioactive compounds.

Detailed Research Findings

While specific research on the in silico screening of Acetic acid, (2-ethenylphenoxy)- analogs is not extensively documented, studies on structurally related phenoxyacetic acid derivatives targeting enzymes like cyclooxygenase-2 (COX-2) provide a valuable framework for the potential findings of such an investigation. nih.govmdpi.com Research in this area has demonstrated that the phenoxyacetic acid scaffold is a viable starting point for the design of selective inhibitors of inflammatory targets. nih.govmdpi.com

The application of ADMET prediction tools might filter out analogs with poor predicted oral bioavailability or potential for off-target effects. The remaining candidates would represent a focused set of compounds with a higher likelihood of success in subsequent biological assays.

Interactive Data Tables

To illustrate the potential outcomes of an in silico screening campaign for Acetic acid, (2-ethenylphenoxy)- analogs, the following interactive data tables present hypothetical data for a selection of designed compounds.

Table 1: Physicochemical Properties of Hypothetical Acetic acid, (2-ethenylphenoxy)- Analogs

Compound IDMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond Acceptors
AAPE-001 C10H10O3178.182.113
AAPE-002 C11H12O3192.212.513
AAPE-003 C10H9ClO3212.632.813
AAPE-004 C10H9FO3196.172.313
AAPE-005 C11H11NO4221.211.824

Table 2: Predicted Docking Scores and ADMET Properties of Hypothetical Analogs

Compound IDDocking Score (kcal/mol)Predicted Oral Bioavailability (%)Predicted BBB PermeabilityPredicted CYP2D6 Inhibition
AAPE-001 -7.585LowNo
AAPE-002 -8.282LowNo
AAPE-003 -8.878LowYes
AAPE-004 -7.988LowNo
AAPE-005 -9.175MediumNo

These tables provide a snapshot of the type of data that would be generated and analyzed in a computational drug design project focused on Acetic acid, (2-ethenylphenoxy)- analogs. The integration of these in silico methods allows for a rational and efficient exploration of chemical space, ultimately guiding the synthesis and testing of the most promising candidates for therapeutic development.

Polymerization Studies and Materials Science Applications of Acetic Acid, 2 Ethenylphenoxy

Advanced Polymeric Material Development from Ethenylphenoxyacetic Acid Precursors

Elucidation of Polymer Microstructure and Topology

Lack of Publicly Available Research on the Polymerization and Materials Science Applications of Acetic acid, (2-ethenylphenoxy)-

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of information regarding the polymerization and materials science applications of the chemical compound Acetic acid, (2-ethenylphenoxy)-, also known as 2-vinylphenoxyacetic acid. Despite targeted inquiries into its potential as a monomer for functional polymers, its use in catalysis, or its properties as a sorbent, no specific research findings, detailed studies, or established applications were identified for this particular molecule.

The investigation sought to uncover data on polymerization techniques, the properties of any resulting polymers, and their subsequent use in advanced materials. However, the scientific literature appears to be silent on these aspects of Acetic acid, (2-ethenylphenoxy)-. Consequently, the creation of data tables or a detailed summary of research findings as requested is not possible.

While the broader fields of polymer chemistry and materials science are rich with studies on various functional monomers, including those with vinyl and carboxylic acid groups, this specific compound, Acetic acid, (2-ethenylphenoxy)-, does not appear to be a subject of published research. Therefore, a discussion on its potential applications in functional polymers, catalysts, or sorbents would be purely speculative and could not be supported by any documented scientific evidence.

It is important to note that the absence of information in publicly accessible domains does not definitively mean that no research has ever been conducted, but rather that it is not available for public review.

Advanced Spectroscopic and Analytical Characterization for Academic Research of Acetic Acid, 2 Ethenylphenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationresearchgate.netuvic.cacam.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of "Acetic acid, (2-ethenylphenoxy)-". Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of "Acetic acid, (2-ethenylphenoxy)-" provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the phenoxy, acetic acid, and ethenyl (vinyl) groups.

The protons of the ethoxyacetic acid moiety are expected to appear as a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group, typically in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid is often broad and can appear over a wide range, generally above 10 ppm, and its observation can be solvent-dependent. docbrown.info

The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts will be in the aromatic region, typically between 6.8 and 7.5 ppm. The vinyl group introduces further characteristic signals. The proton on the carbon attached to the aromatic ring (methine) will likely appear as a doublet of doublets, while the two terminal vinyl protons will also be doublets of doublets, all in the range of 5.0-7.0 ppm.

Expected ¹H NMR Data for Acetic acid, (2-ethenylphenoxy)-

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)>10Broad Singlet-
Methylene (-OCH₂-)~4.7Singlet-
Aromatic Protons6.8 - 7.5Multiplet-
Vinylic Proton (-CH=)~6.7Doublet of Doubletstrans: ~17, cis: ~11
Vinylic Protons (=CH₂)~5.7 (trans), ~5.3 (cis)Doublet of Doubletstrans: ~17, geminal: ~1.5; cis: ~11, geminal: ~1.5

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "Acetic acid, (2-ethenylphenoxy)-" will produce a distinct signal.

The carbonyl carbon of the carboxylic acid is characteristically found downfield, typically in the range of 170-180 ppm. rsc.org The methylene carbon of the ethoxy group (-OCH₂-) is expected around 65-70 ppm. The aromatic carbons will produce a series of peaks between 110 and 160 ppm, with the carbon attached to the oxygen appearing at the lower field end of this range. The carbons of the vinyl group will have signals in the olefinic region, with the internal carbon appearing around 135 ppm and the terminal carbon around 115 ppm.

Expected ¹³C NMR Data for Acetic acid, (2-ethenylphenoxy)-

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (-COOH)~175
Methylene (-OCH₂-)~67
Aromatic C-O~157
Aromatic C-CH=CH₂~136
Aromatic CH115 - 130
Vinylic -CH=~136
Vinylic =CH₂~116

Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and specific electronic environment.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For "Acetic acid, (2-ethenylphenoxy)-", COSY would show correlations between the adjacent aromatic protons and between the protons of the vinyl group, helping to delineate the substitution pattern on the benzene ring and confirm the vinyl group structure. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. uvic.casdsu.edu For instance, it would show a cross-peak between the methylene protons and the methylene carbon, and between each vinyl proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. uvic.casdsu.edu This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation from the methylene protons to the carbonyl carbon and to the aromatic carbon attached to the oxygen, confirming the ethoxyacetic acid linkage. It would also show correlations from the vinyl protons to the aromatic carbons, confirming the position of the vinyl group. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysishmdb.ca

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For "Acetic acid, (2-ethenylphenoxy)-" (C₁₀H₁₀O₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. acgpubs.org

Expected HRMS Data for Acetic acid, (2-ethenylphenoxy)-

Ion Formula Calculated m/z
[M+H]⁺C₁₀H₁₁O₃⁺179.0703
[M+Na]⁺C₁₀H₁₀O₃Na⁺201.0522
[M-H]⁻C₁₀H₉O₃⁻177.0557

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing intact molecular ions. nih.gov The resulting mass spectrum would likely show prominent peaks corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. unb.br

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For "Acetic acid, (2-ethenylphenoxy)-", characteristic fragmentation would involve the loss of the carboxymethyl group (-CH₂COOH) or cleavage of the ether bond.

Expected Fragmentation Pattern in ESI-MS/MS

Precursor Ion (m/z) Fragmentation Pathway Fragment Ion (m/z) Lost Neutral Fragment
179 ([M+H]⁺)Loss of carboxymethyl radical121•CH₂COOH
179 ([M+H]⁺)Cleavage of ether bond133C₂H₄O₂
177 ([M-H]⁻)Decarboxylation133CO₂

This detailed spectroscopic and spectrometric analysis provides a robust framework for the unequivocal identification and structural characterization of "Acetic acid, (2-ethenylphenoxy)-" in academic research.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in Acetic acid, (2-ethenylphenoxy)-. The spectra are anticipated to be complex, showing characteristic bands for the carboxylic acid, ether, aromatic, and vinyl moieties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most prominent feature is expected to be the very strong and broad O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹. This broadness is due to extensive hydrogen bonding in the solid state or in concentrated solutions. The carbonyl (C=O) stretching vibration will present as a very strong, sharp band, likely in the 1700-1760 cm⁻¹ region. In the solid state, this band might appear around 1700-1720 cm⁻¹ due to dimeric hydrogen bonding, a common feature in carboxylic acids. nih.gov The spectrum will also feature several C-O stretching vibrations. The C-O stretch associated with the carboxylic acid is expected between 1210-1320 cm⁻¹, while the aryl-alkyl ether linkage (Ar-O-CH₂) should produce a strong, characteristic asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

The vinyl group (ethenyl) introduces several distinct bands. The C=C stretching vibration is expected as a medium-intensity band around 1630-1650 cm⁻¹. Out-of-plane (OOP) C-H bending vibrations for the vinyl group are typically strong and appear in the 910-1000 cm⁻¹ region. researchgate.net The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching bands of variable intensity in the 1450-1600 cm⁻¹ region, and characteristic OOP C-H bending bands between 690-900 cm⁻¹, which are indicative of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C stretching vibrations of both the aromatic ring (around 1600 cm⁻¹) and the vinyl group (around 1630-1650 cm⁻¹) are expected to be strong and well-defined in the Raman spectrum. researchgate.net Symmetric stretching vibrations, such as the ether linkage, also tend to show strong Raman signals. The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum. nih.gov

A combined analysis of both IR and Raman spectra allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups within the molecular structure. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for Acetic acid, (2-ethenylphenoxy)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)
Carboxylic AcidO-H stretch2500-3300Strong, BroadWeak
Carboxylic AcidC=O stretch1700-1760Very StrongMedium
Vinyl GroupC=C stretch1630-1650MediumStrong
Aromatic RingC=C stretch1450-1600Medium-StrongStrong
Carboxylic AcidC-O stretch1210-1320StrongMedium
Aryl EtherAr-O-C asym. stretch1230-1270StrongMedium
Vinyl Group=C-H OOP bend910-1000StrongWeak
Aromatic RingC-H OOP bend690-900StrongWeak

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. For Acetic acid, (2-ethenylphenoxy)-, it is highly probable that the crystal structure will be dominated by the formation of centrosymmetric dimers. This common structural motif for carboxylic acids arises from strong hydrogen bonding between the carboxyl groups of two adjacent molecules, forming a characteristic R²₂(8) ring pattern. nih.gov

Table 2: Expected Crystallographic Features for Acetic acid, (2-ethenylphenoxy)-

ParameterExpected FindingRationale/Supporting Evidence
Primary Supramolecular MotifCentrosymmetric DimerCommon for carboxylic acids via O-H···O=C hydrogen bonds. nih.gov
Hydrogen Bond Graph SetR²₂(8)Characteristic descriptor for carboxylic acid dimers.
Secondary InteractionsC-H···O bonds, π-π stackingPotential interactions involving ether, carbonyl, and aromatic moieties that stabilize the 3D structure.
Likely Crystal SystemMonoclinic or OrthorhombicFrequently observed for analogous phenoxyacetic acid structures. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of Acetic acid, (2-ethenylphenoxy)- and for separating it from starting materials, byproducts, or related compounds in a mixture.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most suitable method for the analysis of phenoxyacetic acids. sielc.comhelixchrom.com A typical setup would employ a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water. nih.gov To ensure good peak shape and prevent the ionization of the carboxylic acid group (which can lead to peak tailing), the mobile phase is typically acidified with a small amount of an acid like phosphoric acid, formic acid, or acetic acid. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the aromatic ring provides a strong chromophore.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which often results in poor peak shape and adsorption on the column. colostate.edu Therefore, derivatization is typically required to convert the polar carboxylic acid group into a less polar, more volatile ester. researchgate.net Common derivatization agents include diazomethane (B1218177) to form the methyl ester, or silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (B98337) (TMS) ester. iaea.org The resulting derivative can then be readily analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) with flame ionization detection (FID) or mass spectrometry (MS) for identification. nih.gov The use of MS detection provides definitive structural confirmation of the derivative.

Table 3: Typical Chromatographic Conditions for Analysis

MethodColumnMobile Phase / Carrier GasDerivatizationDetector
HPLC Reversed-Phase C18, 3-5 µmAcetonitrile/Water with 0.1% Phosphoric or Formic Acid (Gradient or Isocratic) sielc.comnih.govNot requiredUV (e.g., at 254 or 270 nm)
GC DB-5, HP-5ms, or similar capillary columnHelium or HydrogenRequired (e.g., methylation with diazomethane or silylation with BSTFA) iaea.orgnih.govFID or MS

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetic acid, (2-ethenylphenoxy)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, phenoxyacetic acid derivatives are often prepared by reacting phenol derivatives with chloroacetic acid in the presence of a base (e.g., K₂CO₃) under reflux in acetone . Key variables include solvent polarity (e.g., dry acetone vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Optimization studies suggest that anhydrous conditions and excess chloroacetic acid improve yields by minimizing hydrolysis side reactions .

Q. What analytical techniques are recommended for characterizing acetic acid, (2-ethenylphenoxy)-, and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ethenyl protons at δ 5–6 ppm, carboxylic acid protons at δ 10–12 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. For example, methyl ester derivatives of phenoxyacetic acids show characteristic fragmentation patterns (e.g., loss of -OCH₃ or -COOCH₃ groups) .
  • Chromatography : Reverse-phase HPLC with UV detection monitors reaction progress, while GC-MS analyzes volatile derivatives (e.g., methyl esters) .

Q. How can researchers validate the purity of acetic acid, (2-ethenylphenoxy)-, derivatives?

  • Methodological Answer : Combustion analysis (elemental analysis) ensures purity by verifying carbon, hydrogen, and nitrogen content within ±0.5% of theoretical values . Complementary methods include:

  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.
  • Melting Point Determination : Sharp melting ranges (e.g., 69–70°C for (R)-(-)-2-methoxy-2-phenylacetic acid) indicate high crystallinity .

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., vapor pressure, viscosity) of phenoxyacetic acid derivatives?

  • Methodological Answer : Discrepancies often arise from measurement techniques. For example:

  • Vapor Pressure : Gas-liquid chromatography (GLC) at controlled temperatures (e.g., 25–100°C) provides accurate data, but variations occur due to impurities or isomerization .
  • Viscosity : Temperature calibration is critical. Dynamic viscosity of acetic acid derivatives decreases exponentially with temperature (e.g., from 1.037 mPa·s at 30°C to 0.457 mPa·s at 100°C) . Cross-validate using NIST Standard Reference Data, which employs rigorous protocols to minimize experimental error .

Q. What strategies optimize the reaction conditions for synthesizing complex ether-linked phenoxyacetic acid derivatives?

  • Methodological Answer : Multi-step syntheses require:

  • Protecting Groups : Temporarily block reactive sites (e.g., -COOH) using tert-butyl esters to prevent side reactions during etherification .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution in biphasic systems.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethereal solvents (e.g., THF) favor SN2 mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive phenoxyacetic acid derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhances metabolic stability, as seen in herbicide analogs .
  • Stereochemistry : Enantiomeric purity (e.g., (R)- vs. (S)-configurations) impacts receptor binding. Chiral HPLC or enzymatic resolution isolates active enantiomers .
  • In Silico Modeling : Molecular docking predicts interactions with target proteins (e.g., enzymes or transporters) .

Q. What experimental approaches are used to study the environmental degradation of acetic acid, (2-ethenylphenoxy)-, derivatives?

  • Methodological Answer :

  • Hydrolysis Kinetics : Monitor degradation in aqueous buffers at varying pH (e.g., pH 4–9) using LC-MS to identify breakdown products like 2-ethenylphenol .
  • Photolysis Studies : Expose compounds to UV light (λ = 254–365 nm) and quantify photoproducts via GC-MS .
  • Microbial Degradation : Soil or water microcosms assess biodegradation rates under aerobic/anaerobic conditions .

Q. How do researchers validate computational predictions (e.g., DFT calculations) against experimental data for phenoxyacetic acids?

  • Methodological Answer :

  • Spectroscopic Correlation : Compare calculated IR vibrational frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FTIR spectra .
  • Thermodynamic Properties : Match computed Gibbs free energy (ΔG) of reactions with calorimetric data (e.g., enthalpy of vaporization from GLC) .

Cross-Disciplinary Applications

Q. What methodologies link phenoxyacetic acid derivatives to pharmaceutical or environmental research?

  • Methodological Answer :

  • Drug Delivery : Ester prodrugs (e.g., methyl esters) improve bioavailability by enhancing lipophilicity. Hydrolysis studies in simulated biological fluids (e.g., pH 7.4 buffer) validate release kinetics .
  • Environmental Monitoring : Solid-phase extraction (SPE) coupled with LC-MS/MS detects trace phenoxyacetic acid herbicides in water samples (LOD < 0.1 ppb) .

Tables

Table 1: Key Synthetic Parameters for Phenoxyacetic Acid Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry acetoneMinimizes hydrolysis
TemperatureReflux (~80°C)Accelerates nucleophilic substitution
Stoichiometry1:1.2 (phenol:chloroacetate)Reduces unreacted starting material
CatalystK₂CO₃Enhances deprotonation

Table 2: Analytical Techniques for Structural Confirmation

TechniqueTarget DataExample ApplicationReference
¹H NMREthenyl protons (δ 5–6 ppm)Confirms ethenyl group
HRMSExact mass (e.g., 214.646 Da)Validates molecular formula
HPLC-UVRetention timeMonitors reaction completion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.